molecular formula C11H19NO3 B15327349 tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate

tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate

Cat. No.: B15327349
M. Wt: 213.27 g/mol
InChI Key: XZZDHSKHOPBCIT-DTWKUNHWSA-N
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Description

tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate is a chiral carbamate derivative featuring a cyclohexene ring substituted with a hydroxyl group at the 5-position and a tert-butoxycarbonyl (Boc) protected amine at the 1-position. Its stereochemistry (1S,5S) and unsaturated cyclohexene moiety make it a valuable intermediate in organic synthesis, particularly for constructing complex bicyclic or spirocyclic frameworks in pharmaceuticals and natural products.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h4,6,8-9,13H,5,7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1

InChI Key

XZZDHSKHOPBCIT-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=C[C@H](C1)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CC(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to synthesize tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate involves the reaction of tert-butyl chloroformate with (1S,5S)-5-hydroxycyclohex-3-en-1-amine in the presence of a base like triethylamine. The reaction usually proceeds under mild conditions at room temperature and results in high yields of the desired product.

Industrial Production Methods: Industrial production of this compound typically follows optimized synthetic routes that enhance yield and purity. These processes might involve advanced techniques such as continuous flow synthesis, where reactants are continually supplied and products are continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: The compound tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate can undergo a variety of chemical reactions:

  • Oxidation: : It can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : The compound can be reduced to form amines.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the hydroxy group.

Common Reagents and Conditions:
  • Oxidation: : Often involves reagents like potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are common reducing agents.

  • Substitution: : Common reagents include alkyl halides under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the conditions and reagents used. For instance, oxidation might produce a ketone, while reduction could yield a primary or secondary amine.

Scientific Research Applications

Tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate finds application in various fields:

  • Chemistry: : It serves as a building block for synthesizing more complex organic molecules.

  • Biology: : The compound can be used in the study of enzyme interactions, particularly those involving carbamate groups.

  • Industry: : Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate involves interactions with specific enzymes. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares core features with several synthesized analogs (Table 1), including:

  • tert-butyl N-{(1S,5S,6R)-3,3-dimethyl-8-oxo-2,4-dioxabicyclo[3.3.0]octan-6-yl}carbamate (Compound 7) : Contains a dioxabicyclo[3.3.0]octane ring system, enhancing rigidity compared to the target’s cyclohexene. The additional oxo group at C8 increases electrophilicity, facilitating nucleophilic additions .
  • tert-butyl N-{(1S,5S,6R,8R)-3,3-dimethyl-5’-oxo-spiro[2,4-dioxabicyclo[3.3.0]octane-6,2’-oxolan]-8-yl}carbamate (Compound 10) : Incorporates a spirocyclic system, which introduces steric hindrance and conformational constraints absent in the target compound. This structural feature may reduce solubility in polar solvents .

Physicochemical and Reactivity Profiles

  • Stability : The dioxabicyclo ring in Compound 7 confers greater thermal stability compared to the target’s unsaturated cyclohexene, which may be prone to ring-opening or polymerization.
  • Solubility : Compound 13’s diol groups enhance water solubility, whereas the target’s single hydroxyl and Boc group likely render it more lipophilic.
  • Reactivity : The cyclohexene moiety in the target compound is primed for electrophilic additions (e.g., epoxidation) or cycloadditions, unlike the saturated frameworks of Compounds 7 and 13 .

Q & A

Basic: What are the established synthetic routes for tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves carbamate formation via reaction of the amine precursor (e.g., (1S,5S)-5-hydroxycyclohex-3-en-1-amine) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key optimization factors include:

  • Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis .
  • Catalysis : Addition of 4-dimethylaminopyridine (DMAP) accelerates Boc protection .
  • Temperature : Reactions are often conducted at 0–25°C to control exothermicity and prevent racemization .
Synthetic Route Key Reagents Optimal Conditions Yield Range
Boc ProtectionBoc₂O, DMAPDCM, 0–25°C, 12–24 h70–85%
Cyclohexenol DerivatizationDess-Martin PeriodinaneDCM, 0°C to RT, 2–4 h60–75%

Basic: How is the stereochemistry and crystal structure of this compound validated?

Methodological Answer:

  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL, SHELXS) for structure solution and refinement. Data collection requires high-resolution (<1.0 Å) single crystals .
  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol gradients to confirm enantiopurity .
  • NMR Analysis : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupled with NOESY confirm stereochemistry (e.g., coupling constants for cyclohexene protons) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicology : Acute toxicity data (LD₅₀ > 2000 mg/kg in rats) suggest moderate risk; avoid inhalation and skin contact .

Advanced: How does stereochemistry at the (1S,5S) positions influence reactivity in downstream reactions?

Methodological Answer:
The cis-1,5-dihydroxycyclohexene scaffold directs regioselectivity in ring-opening or oxidation reactions:

  • Epoxidation : Stereospecific oxidation with m-CPBA yields a single epoxide diastereomer due to steric hindrance .
  • Catalytic Hydrogenation : Pd/C-mediated hydrogenation of the cyclohexene double bond retains stereochemistry, critical for chiral center preservation .

Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Replace the cyclohexene ring with bicyclic systems (e.g., bicyclo[3.2.1]octane) to assess steric effects .
  • Functional Group Interplay : Introduce electron-withdrawing groups (e.g., Br at C8) to modulate electrophilicity and binding affinity .
Derivative Structural Change Biological Impact
8-Bromo analog Bromine substitutionEnhanced enzyme inhibition (IC₅₀ ↓ 30%)
Bicyclo[3.2.1]octane variant Ring contractionImproved metabolic stability

Advanced: How should researchers address contradictions in reported synthetic yields or purity?

Methodological Answer:

  • Reproducibility Checks : Validate reaction parameters (e.g., solvent purity, inert atmosphere) across labs .
  • Analytical Harmonization : Standardize HPLC methods (e.g., C18 column, 0.1% TFA in H₂O/MeCN) for purity assessment .
  • Byproduct Analysis : Use LC-MS to identify common impurities (e.g., de-Boc products or dimerization artifacts) .

Advanced: What methodologies are used to evaluate its biological activity in medicinal chemistry?

Methodological Answer:

  • Enzyme Assays : Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC derivatives) .
  • Cellular Uptake : Radiolabel the compound with 14C^{14}\text{C} and quantify intracellular concentration via scintillation counting .
  • In Vivo Models : Assess pharmacokinetics in rodents (e.g., Cmax, t₁/₂) after oral administration .

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., cyclooxygenase-2) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .
  • QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with bioavailability data .

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